

Physical properties of 3-propoxy-4-fluoroacetophenone

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Compound of Interest

Compound Name: 1-(4-Fluoro-3-propoxyphenyl)ethanone
Cat. No.: B7991073

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An In-Depth Technical Guide to the Physical Properties and Characterization of 3-propoxy-4-fluoroacetophenone

Introduction

3-propoxy-4-fluoroacetophenone, with the chemical structure **1-(4-fluoro-3-propoxyphenyl)ethanone**, is an aromatic ketone that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring, a ketone group, and a propoxy ether linkage, provides multiple sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorine atom, in particular, is a common strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability.

This guide provides a comprehensive overview of the physical and chemical properties of 3-propoxy-4-fluoroacetophenone. As this compound is not widely cataloged, direct experimental data is limited. Therefore, this document combines calculated data, extrapolated properties from close structural analogs, and detailed, field-proven protocols for its synthesis and

characterization, offering a robust scientific resource for researchers and drug development professionals.

Physicochemical Properties

The physical properties of 3-propoxy-4-fluoroacetophenone can be reliably predicted based on its molecular structure and comparison with well-characterized analogs such as 3'-fluoro-4'-methoxyacetophenone and 1-(4-fluoro-3-isopropoxyphenyl)ethanone.

Property	Data for 3-propoxy-4-fluoroacetophenone	Source / Rationale
Molecular Formula	C ₁₁ H ₁₃ FO ₂	Calculated
Molecular Weight	196.22 g/mol	Calculated
Appearance	Predicted: Colorless to pale yellow liquid or low-melting solid	Extrapolated from analogs[1][2]
Melting Point	Estimated: 20-30 °C	The related methoxy analog has a melting point of 35-37°C. The longer propoxy chain may slightly lower the melting point. [1]
Boiling Point	Estimated: >200 °C at 760 mmHg	Expected to be higher than analogs like 4'-fluoroacetophenone (196 °C) due to increased molecular weight.[2][3]
Solubility	Predicted: Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol); Sparingly soluble in water.	Based on general principles for aromatic ketones.[2]
Density	Estimated: ~1.1 g/mL	Analogues have densities in the 1.1-1.2 g/cm ³ range.[1][2]

Synthetic Approach: Williamson Ether Synthesis

A standard and reliable method for preparing 3-propoxy-4-fluoroacetophenone is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of a precursor followed by nucleophilic substitution with a propyl halide.

Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS 949159-95-9)^[4] Reagent: 1-Bromopropane (or 1-Iodopropane) Base: Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH) Solvent: Acetone or N,N-Dimethylformamide (DMF)

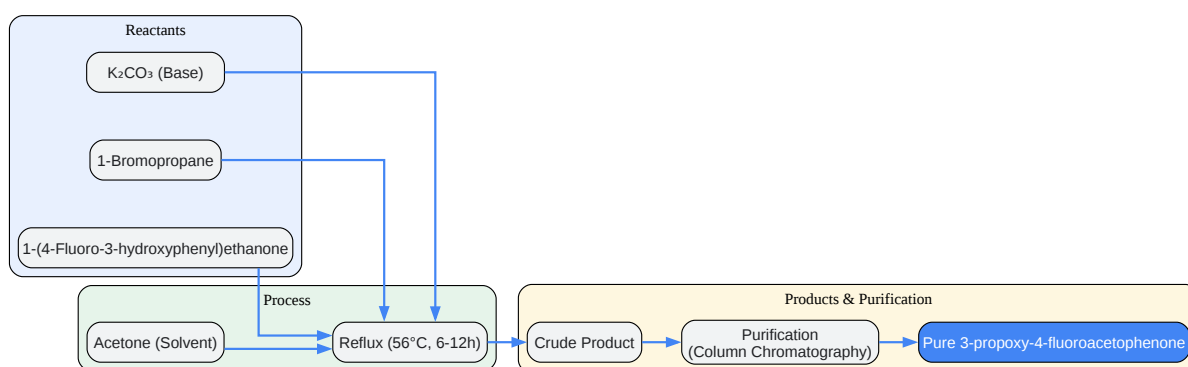
Rationale for Experimental Choices:

- Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone is the logical starting material, providing the core acetophenone structure with the necessary hydroxyl group for etherification.^[4]
- Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions. It is also inexpensive and easy to handle.
- Solvent: Acetone is an excellent solvent for this reaction, as it dissolves the organic starting material and has a convenient boiling point for refluxing the reaction to completion.
- Propylating Agent: 1-Bromopropane is a good electrophile for the S_N2 reaction with the phenoxide intermediate.

Step-by-Step Protocol:

- To a round-bottom flask, add 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq), potassium carbonate (1.5 eq), and acetone.
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromopropane (1.2 eq) dropwise to the suspension.
- Attach a condenser and heat the reaction mixture to reflux (approximately 56°C) for 6-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the starting material is consumed, cool the mixture to room temperature and filter off the solid potassium salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by flash column chromatography on silica gel to yield pure 3-propoxy-4-fluoroacetophenone.



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Caption: Williamson Ether Synthesis Workflow.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a newly synthesized compound is critical. The following protocols outline the standard analytical workflow for characterizing 3-propoxy-4-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3):
 - Aromatic Protons: Expect three signals in the aromatic region (~6.9-7.8 ppm). The proton ortho to the acetyl group will be the most downfield, showing coupling to the adjacent fluorine and the meta proton.
 - Propoxy Group ($\text{O-CH}_2\text{-CH}_2\text{-CH}_3$): A triplet at ~4.0 ppm (2H, for the $\text{-O-CH}_2\text{-}$), a sextet at ~1.8 ppm (2H, for the $\text{-CH}_2\text{-}$), and a triplet at ~1.0 ppm (3H, for the -CH_3).
 - Acetyl Group (-COCH_3): A singlet at ~2.5 ppm (3H).
- ^{13}C NMR (100 MHz, CDCl_3):
 - Carbonyl Carbon: A singlet around 196 ppm.
 - Aromatic Carbons: Multiple signals between 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
 - Propoxy Carbons: Signals at approximately 70 ppm ($\text{-O-CH}_2\text{-}$), 22 ppm ($\text{-CH}_2\text{-}$), and 10 ppm (-CH_3).
 - Acetyl Carbon: A signal around 26 ppm.

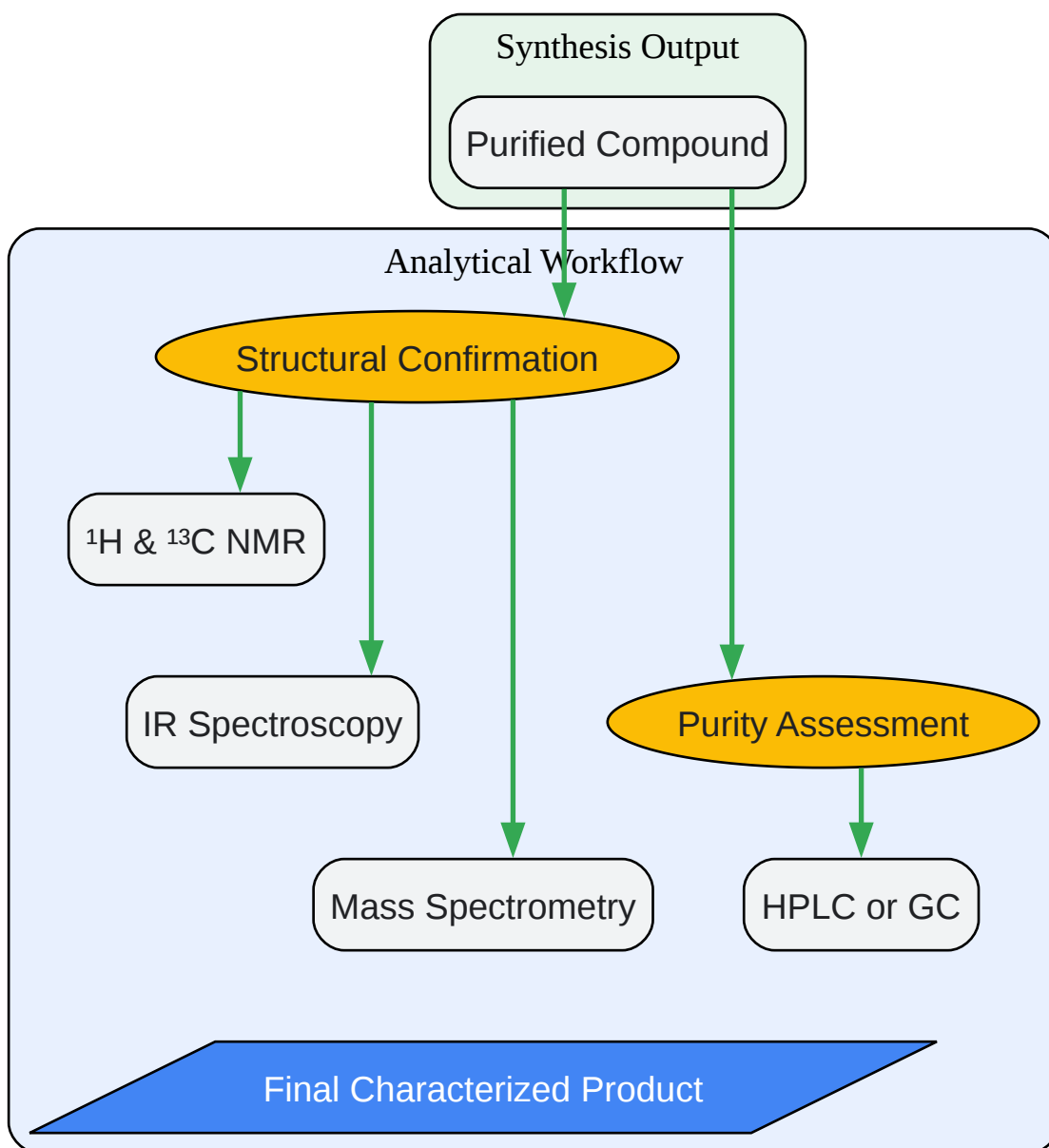
Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the liquid sample on a salt (NaCl or KBr) plate.
- Expected Key Absorptions:
 - $\sim 1680\text{ cm}^{-1}$: Strong absorption corresponding to the C=O (ketone) stretch.
 - $\sim 1250\text{-}1280\text{ cm}^{-1}$: Strong absorption for the aryl-O-C (ether) asymmetric stretch.
 - $\sim 1100\text{-}1150\text{ cm}^{-1}$: Absorption for the C-F stretch.
 - $\sim 2850\text{-}3000\text{ cm}^{-1}$: C-H stretching from the alkyl and acetyl groups.

- $\sim 1600, 1500\text{ cm}^{-1}$: C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Expected Results:
 - Molecular Ion (M^+): A peak at $m/z = 196.22$ (for $[M]^+$ in EI) or 197.23 (for $[M+H]^+$ in ESI).
 - Key Fragments: A prominent fragment at $m/z = 153$ due to the loss of the propyl group (C_3H_7), and a fragment at $m/z = 43$ corresponding to the acetyl cation $[CH_3CO]^+$.



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Sources

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